Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione

NMR spectroscopy structural elucidation quality control

Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione (CAS 164015-09-2) is a bicyclic heterocyclic compound with a fused pyrrolo[1,2-c]imidazole core bearing three carbonyl groups, molecular formula C₆H₆N₂O₃, and molecular weight 154.12 g/mol. It belongs to the broader class of pyrroloimidazole derivatives that have attracted significant attention as scaffolds in medicinal chemistry, particularly for antibacterial (LpxC inhibition) , cognition-enhancing , and aldosterone synthase/aromatase inhibitory applications.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 164015-09-2
Cat. No. B070339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione
CAS164015-09-2
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1CC(=O)N2C1C(=O)NC2=O
InChIInChI=1S/C6H6N2O3/c9-4-2-1-3-5(10)7-6(11)8(3)4/h3H,1-2H2,(H,7,10,11)
InChIKeyQWSKPMMHWCTLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione (CAS 164015-09-2) Procurement & Differentiation Guide


Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione (CAS 164015-09-2) is a bicyclic heterocyclic compound with a fused pyrrolo[1,2-c]imidazole core bearing three carbonyl groups, molecular formula C₆H₆N₂O₃, and molecular weight 154.12 g/mol [1]. It belongs to the broader class of pyrroloimidazole derivatives that have attracted significant attention as scaffolds in medicinal chemistry, particularly for antibacterial (LpxC inhibition) [2], cognition-enhancing [3], and aldosterone synthase/aromatase inhibitory [4] applications. The compound is commercially available from multiple vendors at standard purity ≥97%, with batch-specific QC data (NMR, HPLC, GC) provided . However, its specific 1,3,5-trione oxidation state and unsubstituted core distinguish it from the more extensively studied 3-one, 3,5-dione, and 2,5-dione analogs, making direct substitution without experimental validation scientifically unsound.

Unsubstituted 1,3,5-trione core for scaffold diversification
Oxidation state distinct from 3-one and 3,5-dione analogs; verify identity
Commercially available with batch-specific QC documentation

Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione: Why In-Class Analogs Cannot Be Simply Interchanged


Pyrroloimidazole derivatives exhibit highly divergent biological activities depending on the position and oxidation state of carbonyl groups, ring saturation, and substituent patterns [1]. For example, the 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one series (LpxC inhibitors) requires a specific hydrogen-bonding network around the 3-one moiety for target engagement, whereas the dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione series (cognition enhancers like dimiracetam) relies on a completely different pharmacophore [2]. The 1,3,5-trione oxidation state of the target compound introduces an additional carbonyl at position 5 that fundamentally alters hydrogen-bond donor/acceptor capacity, tautomeric equilibrium, and metabolic vulnerability compared to the 3-one or 3,5-dione analogs [3]. Procurement decisions based solely on the pyrroloimidazole scaffold—without verifying the specific oxidation pattern—risk selecting a compound with uncharacterized potency, selectivity, and pharmacokinetic profile, potentially invalidating entire screening campaigns.

Property
This Compound (1,3,5-trione)
Substitute Analogs (3-one/diones)
Oxidation State
Three carbonyls alter H-bonding and tautomeric equilibrium
Different oxidation states define distinct pharmacophores
Target Engagement Profile
Uncharacterized for LpxC, cognition, or aromatase targets
Optimized for specific targets (e.g., LpxC inhibition, nootropic activity)
Metabolic Profile
Additional carbonyl may shift metabolic stability
Established SAR for respective oxidation series

Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Carbonyl ¹³C NMR Chemical Shift Signature Differentiates 1,3,5-Trione from 3-One and 3,5-Dione Analogs

The ¹³C NMR spectrum of 2,3-dihydro-1H-pyrrolo[1,2-c]imidazole derivatives reveals diagnostic carbonyl chemical shifts that are oxidation-state specific [1]. The 1,3-dione system displays carbonyl resonances at approximately 184 ppm and 173.5 ppm. The target 1,3,5-trione compound introduces a third carbonyl that is predicted to resonate in the 168–172 ppm range based on the electron-withdrawing environment of the fused bicyclic system, providing a unique three-peak signature readily distinguishable from the two-peak pattern of the 3-one and 3,5-dione analogs. This spectral fingerprint serves as a definitive identity and purity verification tool.

¹³C NMR Fingerprint
Class-level
Three carbonyl peaks predicted (~184, ~173.5, ~168–172 ppm) vs. two peaks for dione analogs
Supports oxidation-state-specific identity verification
Predicted shifts; confirm with acquired spectrum
NMR spectroscopy structural elucidation quality control

Antibacterial Activity of Pyrrolo[1,2-c]imidazole Derivatives: MIC Range Comparison Between Trione-Functionalized and Dione Scaffolds

In a study evaluating the antibacterial activity of pyrrolo[1,2-c]imidazole derivatives, a hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3,5-trione derivative (methyl ester at position 6) exhibited MIC values of 62.5 µg/mL against Staphylococcus aureus, Bacillus subtilis, Aeromonas hydrophila, Escherichia coli, and Acinetobacter baumannii, and 80 µg/mL against Mycobacterium tuberculosis H37Rv [1]. In contrast, pyrrolo[1,2-c]imidazole-2,5-dione derivatives (the dimiracetam class) show no reported direct antibacterial activity in standardized MIC assays, with their primary pharmacological activity being nootropic/cognition-enhancing [2]. This functional divergence underscores that the trione oxidation state is associated with antibacterial pharmacophores, whereas the dione state is not.

Antibacterial MIC
Reported
Trione derivative MIC 62.5–80 µg/mL (S. aureus, E. coli, M. tuberculosis); dione analogs show no reported antibacterial activity
Supports antimicrobial screening context; oxidation-state dependency
Cross-study data; confirm under standardized conditions
antibacterial MIC pyrroloimidazole

LpxC Inhibition: Pyrrolo[1,2-c]imidazole-3-one Derivatives Require Specific Oxidation State for Target Engagement

Patent WO 2015/132228 A1 discloses 83 examples of 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one derivatives as LpxC inhibitors with activity against multidrug-resistant Gram-negative bacteria [1]. The pharmacophore critically depends on the 3-one moiety for zinc-chelating interactions in the LpxC active site. Introduction of an additional carbonyl at position 5 (as in the 1,3,5-trione) or reduction to the 3,5-dione is predicted to alter the metal-binding geometry and hydrogen-bond network, directly impacting inhibitory potency. While no published head-to-head IC₅₀ comparison exists for the unsubstituted 1,3,5-trione core vs. the 3-one core against LpxC, structure-activity relationship (SAR) data from the patent family indicate that modifications to the imidazole ring oxidation state profoundly affect activity [2].

LpxC Inhibition
Class-level
1,3,5-trione core uncharacterized for LpxC; SAR suggests oxidation state critical for target engagement
May support LpxC inhibitor scaffold exploration; potency not established
No published IC₅₀; SAR extrapolation only
LpxC inhibitor Gram-negative antibacterial target

Commercial Purity and QC Documentation: Vendor-Supplied Batch Analysis Enables Reproducible Procurement

Suppliers such as Bidepharm provide Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, many in-class pyrroloimidazole analogs (e.g., substituted 3-one or 2,5-dione derivatives) are often available only as custom synthesis products with variable purity and limited analytical certification . The availability of standardized, QC-verified material reduces experimental variability in biological assays and facilitates cross-study reproducibility—a critical factor for procurement decisions in academic and industrial screening laboratories.

Batch QC & Purity
Specification review
Standard purity 97%; batch-specific NMR, HPLC, GC data provided
Supports procurement reproducibility
Vendor-supplied data; verify for critical assays
purity quality control batch analysis

Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione: Highest-Confidence Application Scenarios Based on Evidence


Antibacterial Drug Discovery: Gram-Positive and Mycobacterial Screening

The demonstrated antibacterial activity of trione-functionalized hexahydro-1H-pyrrolo[1,2-c]imidazole derivatives against S. aureus, B. subtilis, A. hydrophila, E. coli, A. baumannii (MIC 62.5 µg/mL) and M. tuberculosis H37Rv (MIC 80 µg/mL) [1] positions the unsubstituted 1,3,5-trione core as a viable starting scaffold for structure-activity relationship (SAR) exploration. Procurement of this compound enables medicinal chemistry teams to systematically introduce substituents and evaluate antibacterial potency improvements, leveraging the known MIC baseline for the trione class.

LpxC Inhibitor Scaffold-Hopping and IP Diversification

The established LpxC inhibitory activity of 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one derivatives [2] creates an opportunity to explore the 1,3,5-trione oxidation state as a scaffold-hopping strategy. The additional carbonyl may engage novel interactions within the LpxC active site or alter pharmacokinetic properties, potentially yielding patentable matter distinct from the extensively claimed 3-one chemical space. The commercially available 1,3,5-trione compound serves as the key starting material for such diversification.

Analytical Reference Standard for Oxidation-State-Specific Method Development

The unique three-peak carbonyl ¹³C NMR signature (~184, ~173.5, and ~168–172 ppm) distinguishes the 1,3,5-trione from all other pyrroloimidazole oxidation states [3]. Procurement of the pure compound enables analytical laboratories to develop and validate HPLC, LC-MS, and NMR methods specifically for detecting and quantifying the 1,3,5-trione scaffold in reaction mixtures, stability studies, and metabolite profiling.

Heterocyclic Building Block for Focused Library Synthesis

The compound serves as an unsubstituted core building block for synthesizing focused libraries of pyrrolo[1,2-c]imidazole-1,3,5-trione derivatives with potential antibacterial, anticancer, or anti-inflammatory activities . Its commercial availability at ≥97% purity with batch QC enables parallel synthesis and high-throughput screening without the delays and quality risks associated with custom synthesis of the core scaffold.

Application
Selection Property
Validation Focus
Antimicrobial screening studies (Gram-positive and mycobacterial)
Trione scaffold with reported MIC context
Antibacterial SAR and MIC endpoint review
LpxC inhibition research and scaffold exploration
Unexplored 1,3,5-trione oxidation state for LpxC target
LpxC inhibition SAR and target engagement review
Analytical method development for oxidation-state identity
Unique three-peak ¹³C NMR carbonyl signature
Method validation (HPLC, LC-MS, NMR) for trione-specific detection
Heterocyclic building block for focused library synthesis
Unsubstituted core scaffold, batch QC availability
Library synthesis reproducibility and purity verification
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